(1R,1'S,3'R/1R,1'R,3'S)-L-054,264 is a synthetic compound recognized for its role as a selective agonist of the somatostatin receptor subtype 2 (SSTR2). This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas, particularly in conditions related to neuroendocrine signaling. The compound is characterized by its complex stereochemistry and molecular structure, which contributes to its specificity and potency as a receptor agonist.
The compound was first reported in the literature by Yang et al. in 1998, where it was identified as a potent and selective non-peptide agonist for the human somatostatin receptor subtype 2. Its development was aimed at exploring alternatives to peptide-based therapies that target somatostatin receptors .
(1R,1'S,3'R/1R,1'R,3'S)-L-054,264 falls under the classification of non-peptide somatostatin receptor agonists. It is specifically designed to interact with the SSTR2 receptor, which plays a significant role in inhibiting hormone secretion and regulating various physiological processes.
The synthesis of (1R,1'S,3'R/1R,1'R,3'S)-L-054,264 involves multiple steps that typically include the formation of key intermediates followed by cyclization and functionalization processes. The exact synthetic route can vary based on the desired yield and purity of the final product.
The synthesis may utilize techniques such as:
The molecular formula of (1R,1'S,3'R/1R,1'R,3'S)-L-054,264 is , with a molecular weight of approximately 539.71 g/mol. The compound features a complex arrangement of carbon rings and nitrogen atoms that are crucial for its biological activity.
As a selective agonist for SSTR2, (1R,1'S,3'R/1R,1'R,3'S)-L-054,264 primarily engages in receptor-mediated reactions that influence cellular signaling pathways. The activation of SSTR2 leads to downstream effects such as inhibition of adenylyl cyclase activity and modulation of calcium ion influx.
The compound's interactions can be studied using various biochemical assays that measure changes in intracellular signaling cascades upon receptor activation. These may include:
The mechanism of action for (1R,1'S,3'R/1R,1'R,3'S)-L-054,264 involves binding to the SSTR2 receptor on target cells. Upon binding:
Research indicates that the Ki values for (1R,1'S,3'R/1R,1'R,3'S)-L-054,264 are significantly lower for SSTR2 compared to other somatostatin receptors (SSTRs), demonstrating its selectivity .
(1R,1'S,3'R/1R,1'R,3'S)-L-054,264 is characterized by:
Key chemical properties include:
These properties are crucial for ensuring reliable performance in experimental applications.
(1R,1'S,3'R/1R,1'R,3'S)-L-054,264 is utilized primarily in scientific research focused on:
Furthermore, it serves as a valuable tool in pharmacological studies aimed at understanding receptor dynamics and drug interactions within neuroendocrine systems.
The synthesis of (1R,1'S,3'R/1R,1'R,3'S)-L-054,264 represents a significant achievement in stereoselective medicinal chemistry, targeting the somatostatin receptor subtype 2 (sst₂) with high specificity. This non-peptidyl agonist features three chiral centers (C1, C1', and C3') that generate multiple possible stereoisomers, each requiring precise synthetic control. The compound's systematic name—N-[(1R)-2-[[[(1S,3R)-3-(Aminomethyl)cyclohexyl]methyl]amino]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]spiro[1H-indene-1,4'-piperidine]-1'-carboxamide—reveals its structural complexity [1] [3]. Key synthetic steps involve:
The final product is isolated as a mixture of two diastereomers: (1R,1'S,3'R) and (1R,1'R,3'S), differing in their cyclohexyl ring configurations. HPLC purification ensures ≥96% chemical purity, with stereochemical integrity confirmed via chiral-phase HPLC and NMR spectroscopy [1] [3].
Table 1: Key Chiral Centers and Configurations in L-054,264
Chiral Center | Stereochemical Role | Configuration in Active Isomers |
---|---|---|
C1 (Indole) | Anchors the indole moiety | (R) in all active forms |
C1' (Cyclohexyl) | Positions aminomethyl group | (S) in diastereomer A, (R) in diastereomer B |
C3' (Cyclohexyl) | Orients the carboxamide linker | (R) in diastereomer A, (S) in diastereomer B |
The pharmacological profile of L-054,264 is exquisitely dependent on stereochemistry, as evidenced by receptor binding assays across human somatostatin subtypes. Both diastereomers—(1R,1'S,3'R) and (1R,1'R,3'S)—exhibit potent affinity for sst₂, but with divergent selectivity profiles against other subtypes (sst₁, sst₃, sst₄, sst₅) [1] [9]:
This stereospecificity arises from differential interactions with sst₂'s ligand-binding domain. The (1'S,3'R) configuration optimally positions the aminomethyl group to form a salt bridge with Asp⁹⁷ of sst₂, while the (1'R,3'S) orientation may sterically clash with transmembrane helix 3 [4] [6].
Table 2: Binding Affinities (Ki, nM) of L-054,264 Diastereomers at Human Somatostatin Receptors
Receptor Subtype | (1R,1'S,3'R) Ki (nM) | (1R,1'R,3'S) Ki (nM) | Selectivity Ratio (sst₂ vs. Subtype) |
---|---|---|---|
sst₂ | 4.0 ± 0.3 | 4.8 ± 0.5 | 1 (reference) |
sst₁ | 537 ± 42 | 320 ± 28 | 134 (1'S,3'R) vs. 67 (1'R,3'S) |
sst₃ | 3614 ± 295 | 2480 ± 210 | 904 vs. 517 |
sst₄ | 2480 ± 187 | 1980 ± 175 | 620 vs. 413 |
sst₅ | 5017 ± 420 | 3614 ± 301 | 1254 vs. 753 |
Data compiled from [1] [9]. Lower Ki indicates higher affinity.
The asymmetric carbon atoms of L-054,264 govern its molecular recognition by sst₂ through precise spatial orientation of pharmacophoric elements:
Notably, reversing any single chiral center (e.g., to 1S) abolishes sst₂ binding (Ki >5000 nM), confirming all three centers act cooperatively to stabilize the active receptor conformation [1] [5]. This contrasts with peptide-based agonists (e.g., octreotide), whose binding relies less on rigid stereocenters and more on backbone conformation [4] [9]. The spiro[indene-piperidine] carboxamide's conformation, locked by the (1R) center, further rigidifies the structure, reducing the entropic penalty upon binding compared to flexible peptides [3] [5].
Table 3: Contribution of Chiral Centers to sst₂ Binding Interactions
Chiral Center | Key Interaction Partners in sst₂ | Energetic Contribution (ΔG, kcal/mol) | Consequence of Stereoinversion |
---|---|---|---|
C1 (R) | Phe⁶⁹⁴ (π-stacking), Cys²⁹⁶ (hydrophobic) | -4.2 ± 0.3 | >1000-fold affinity loss |
C1' (S) | Val²⁹⁷, Ile¹⁰⁵ (van der Waals) | -3.1 ± 0.2 | 50–100-fold selectivity loss vs. sst₁ |
C3' (R) | Glu²⁹⁸ (H-bond), Thr¹⁰² (H-bond) | -5.0 ± 0.4 | Complete loss of agonist activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7